6-(2-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one

Butyrylcholinesterase Alzheimer's Disease Structure-Activity Relationship

6-(2-Methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one belongs to the pyridazin-3(2H)-one class, characterized by a six-membered heterocyclic core. This specific derivative features a 2-methoxyphenyl substitution at the 6-position and a thiomorpholin-4-ylmethyl moiety at the 2-position.

Molecular Formula C16H19N3O2S
Molecular Weight 317.4 g/mol
Cat. No. B11010474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one
Molecular FormulaC16H19N3O2S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCSCC3
InChIInChI=1S/C16H19N3O2S/c1-21-15-5-3-2-4-13(15)14-6-7-16(20)19(17-14)12-18-8-10-22-11-9-18/h2-7H,8-12H2,1H3
InChIKeyQBHVCFAKXRBMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one: Structural Classification and Core Characteristics


6-(2-Methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one belongs to the pyridazin-3(2H)-one class, characterized by a six-membered heterocyclic core [1]. This specific derivative features a 2-methoxyphenyl substitution at the 6-position and a thiomorpholin-4-ylmethyl moiety at the 2-position. Pyridazinones are recognized as a privileged pharmacophore in drug discovery, exhibiting diverse biological activities including anti-inflammatory, analgesic, and enzyme inhibitory properties [2]. The unique combination of the ortho-methoxyaryl group and the sulfur-containing thiomorpholine ring distinguishes this compound from its meta- and para-methoxy isomers, potentially influencing its binding affinity, metabolic stability, and target selectivity.

Why 6-(2-Methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one Cannot Be Substituted by In-Class Analogs


Generic substitution within the pyridazinone class is invalid due to the profound impact of substituent positional isomerism and heteroatom identity on biological target engagement. A key SAR study demonstrated that the 2-methoxyphenyl scaffold is critical for butyrylcholinesterase (BuChE) inhibitory activity, with derivatives bearing the ortho-methoxy group exhibiting significant potency, while the meta- and para-methoxy isomers showed altered or reduced activity [1]. Furthermore, replacing the thiomorpholine sulfur with an oxygen (morpholine analog) is predicted to alter lipophilicity (ΔlogP ≈ +0.5 to +1.0) and metabolic stability, as sulfur imparts distinct physicochemical properties compared to oxygen, directly affecting membrane permeability and cytochrome P450 interactions [2]. Thus, even seemingly minor structural changes can nullify a compound's intended biological function and procurement value.

Quantitative Differentiation Evidence for 6-(2-Methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one Versus Closest Analogs


BuChE Inhibitory Scaffold Validation: 2-Methoxyphenyl vs. 3-Methoxyphenyl Carbamates

The 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold is validated as crucial for butyrylcholinesterase (BuChE) inhibition. In a study of 44 derivatives, compounds built upon the ortho-methoxy scaffold demonstrated the most potent BuChE inhibition. Compound 16c, a heptylcarbamate derivative of this scaffold, exhibited an eqBuChE IC50 of 12.8 µM and no EeAChE inhibition at 100 µM, whereas the equivalent meta-methoxy series showed altered potency profiles [1]. The ortho-methoxy position was specifically noted as important for accommodating ligands within the catalytic active site (CAS) and peripheral anionic site (PAS) of hBuChE via stable hydrogen bonding and π-π stacking [1]. This directly implies that the 2-methoxy isomer provides a distinct binding mode compared to the 3- or 4-methoxy variants. **Note:** This evidence is class-level inference; the specific target compound (which has a thiomorpholinylmethyl group at N2 instead of a carbamate) has not been directly tested in this assay.

Butyrylcholinesterase Alzheimer's Disease Structure-Activity Relationship

Predicted Physicochemical Differentiation: Thiomorpholine vs. Morpholine Analog

Replacing the thiomorpholine sulfur with oxygen (morpholine) is a common bioisosteric strategy, but it leads to quantifiable changes in lipophilicity (logP) and polar surface area (PSA). Based on computational predictions for analogous thiomorpholine/morpholine pairs, the thiomorpholine derivative is expected to have a LogP approximately 0.5–1.0 units higher and a slightly lower topological PSA, enhancing passive membrane permeability [1]. The sulfur atom's larger atomic radius and higher polarizability also influence thioether-mediated interactions with aromatic residues in hydrophobic enzyme pockets [2]. While direct experimental data for this specific compound are unavailable, these class-level predictions indicate that the thiomorpholine derivative is a distinct chemical entity, not a generic alternative to its morpholine counterpart. **Note:** This is supporting evidence based on well-established medicinal chemistry principles; quantitative experimental comparisons are lacking.

Physicochemical Properties Drug-likeness Bioisosterism

Selectivity Profile: BuChE over AChE for 2-Methoxyphenyl Derivatives

The 2-methoxyphenyl pyridazinone scaffold confers a notable selectivity for BuChE over acetylcholinesterase (AChE). Key carbamate derivatives (14c and 16c) showed no inhibition of EeAChE at concentrations up to 100 µM, while inhibiting eqBuChE with IC50 values of 35 µM and 12.8 µM, respectively [1]. In contrast, the 4-methylphenylcarbamate derivative 7c exhibited dual activity (eqBuChE IC50 = 34.5 µM; EeAChE 38.9% inhibition at 100 µM), demonstrating that substituent variation on the core scaffold can tune selectivity [1]. This suggests that the 2-methoxyphenyl core, when appropriately functionalized, is a privileged scaffold for achieving BuChE-selective inhibition, a desirable profile for Alzheimer's disease research to avoid cholinergic side effects associated with AChE inhibition. **Note:** The thiomorpholinylmethyl substituent at the N2 position has not been profiled in this assay; selectivity inference is based on the core scaffold.

Selectivity Butyrylcholinesterase Acetylcholinesterase

Thiomorpholine-Mediated Metabolic Stability: Sulfur vs. Oxygen Comparison

Thiomorpholine-substituted compounds can exhibit distinct metabolic profiles compared to morpholine analogs due to sulfur's susceptibility to oxidation. While morpholine rings are primarily metabolized via N-dealkylation, thiomorpholines undergo S-oxidation to form sulfoxide and sulfone metabolites, which can alter clearance rates and metabolite activity [1]. In series such as DPP-IV inhibitors and KCNQ openers, thiomorpholine derivatives demonstrated prolonged half-lives and lower intrinsic clearance compared to their morpholine counterparts in microsomal stability assays [2][3]. Although direct microsomal stability data for the target compound are not published, the presence of the thiomorpholine moiety predicts a different in vitro ADME profile compared to the morpholine analog, which is critical for researchers designing in vivo studies. **Note:** This is class-level supporting evidence; compound-specific data are required for procurement decisions.

Metabolic Stability Hepatic Clearance Thioether Oxidation

High-Value Research Application Scenarios for 6-(2-Methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one


Neuroscience Drug Discovery: Selective BuChE Inhibitor Lead Optimization

This compound serves as a key intermediate or scaffold for developing selective butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease research. The ortho-methoxyphenyl pyridazinone core has been validated to confer selectivity for BuChE over AChE, as demonstrated by Dundar et al. (2019) where key derivatives showed no AChE inhibition at 100 µM while maintaining BuChE IC50 values as low as 12.8 µM [1]. The thiomorpholine group is intended to enhance CNS penetration via increased lipophilicity and to modulate metabolic stability through sulfur-specific oxidation pathways. Researchers conducting SAR studies on BuChE inhibition or investigating advanced-stage Alzheimer's therapeutics should prioritize this specific isomer over meta- or para-analogs to maintain target selectivity and binding mode fidelity.

Physicochemical Probe Studies: Thiomorpholine as a Morpholine Bioisostere

This compound is ideal for comparative physicochemical profiling studies where the impact of sulfur-for-oxygen substitution on drug-like properties is systematically evaluated. Based on the known effects of O→S bioisosterism, the thiomorpholine derivative is predicted to exhibit a higher LogP (Δ ≈ +0.5 to +1.0) and altered hydrogen-bonding capacity compared to its morpholine counterpart [2]. Procurement of this specific compound enables head-to-head experimental determination of LogD7.4, aqueous solubility, PAMPA permeability, and microsomal stability, generating quantitative data that can validate or refine predictive models for thiomorpholine-containing libraries.

Chemical Biology Tool Compound: Investigating Thioether-Mediated Protein Interactions

The thiomorpholin-4-ylmethyl group provides a unique sulfur-containing pharmacophore for probing sulfur-π interactions and thioether-mediated hydrogen bonding with aromatic amino acid residues (Phe, Tyr, Trp) in enzyme active sites. Molecular docking studies on related pyridazinone scaffolds have shown that the ortho-methoxyphenyl group accommodates within the peripheral anionic site (PAS) of BuChE via π-π stacking with Trp82, while the thiomorpholine moiety could engage in additional sulfur-π contacts [1]. This compound can be deployed as a tool molecule to crystallographically characterize these non-canonical interactions, providing structural biology insights applicable to fragment-based drug design and kinase inhibitor optimization, where sulfur-mediated contacts are increasingly recognized for potency and selectivity gains [3].

Metabolic Pathway Elucidation: S-Oxidation vs. N-Dealkylation Comparative Study

The thiomorpholine functionality in this compound provides a distinct metabolic handle for studying cytochrome P450-mediated S-oxidation, a pathway not available in morpholine analogs. Researchers can use this compound in comparative in vitro metabolism studies (human liver microsomes, hepatocytes) to identify and quantify sulfoxide/sulfone metabolites via LC-MS/MS, establishing the metabolic fate of thiomorpholine-containing compounds [4]. This data is essential for understanding the structure-metabolism relationship (SMR) of sulfur heterocycles, guiding the design of metabolically stable drug candidates and mitigating potential reactive metabolite formation. The ortho-methoxyphenyl group offers a built-in UV chromophore for facile HPLC monitoring, making this compound analytically convenient for such studies.

Quote Request

Request a Quote for 6-(2-methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.